Vonoprazan fumarate impurity 11
CAS No.:
Cat. No.: VC18804530
Molecular Formula: C12H9FN2
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN2 |
|---|---|
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | 5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole |
| Standard InChI | InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3 |
| Standard InChI Key | QNYGLBACOLGJHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-] |
Introduction
Chemical Identity and Structural Characteristics
Vonoprazan fumarate impurity 11 is chemically designated as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, fumarate (1:1). Its molecular formula is , with a molecular weight of 889.93 g/mol . The compound is a fumarate salt derivative, formed during the synthesis of vonoprazan fumarate, and is structurally characterized by:
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A bis-pyrrole core with fluorophenyl and pyridinylsulfonyl substituents.
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A methylmethanamine bridge linking two pyrrole moieties.
Table 1: Key Chemical Properties of Vonoprazan Fumarate Impurity 11
Synthesis and Formation Pathways
Impurity 11 arises during the multi-step synthesis of vonoprazan fumarate, particularly during:
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Sulfonation of Pyrrole Intermediates: The introduction of the pyridin-3-ylsulfonyl group to the pyrrole ring may lead to incomplete reactions or sulfonation at unintended positions .
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Alkylation and Methylation: The methylmethanamine bridge forms via alkylation of pyrrole intermediates, with potential over-alkylation or cross-reactions between intermediates .
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Salt Formation: Fumaric acid is used to protonate the free base, but excess acid or improper stoichiometry can yield salt derivatives like impurity 11 .
Mechanistic studies suggest that impurity 11 is a dimeric byproduct, formed when two pyrrole intermediates erroneously couple during the final stages of synthesis .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
The patent CN108205021B outlines a validated HPLC method for separating impurity 11 from other related substances :
Chromatographic Conditions:
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Column: Phenyl-bonded silica gel (e.g., Agilent Zorbax SB-Phenyl, 250 × 4.6 mm, 5 µm).
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Mobile Phase:
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A: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in water.
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B: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase B 0 15 30 50 40 90 -
Flow Rate: 1.0 mL/min
Figure 1: A representative chromatogram from Example 6 of CN108205021B shows baseline separation of impurity 11 (retention time: ~22.3 min) from vonoprazan fumarate and 15 other impurities .
Method Validation
The journal study by validates similar HPLC parameters for impurity quantification:
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Linearity: over 0.05–5.0 µg/mL.
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Limit of Detection (LOD): 0.02 µg/mL.
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Limit of Quantification (LOQ): 0.05 µg/mL.
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Precision: Relative standard deviation (RSD) < 2.0% for intra-day and inter-day assays .
Quantification in Drug Substance and Products
In commercial batches of vonoprazan fumarate, impurity 11 is typically controlled at levels below 0.15% (w/w), as per International Council for Harmonisation (ICH) Q3A guidelines. Accelerated stability studies (40°C/75% RH for 6 months) show no significant increase in impurity 11, indicating robust formulation stability .
Table 2: Typical Impurity 11 Levels in Vonoprazan Fumarate Batches
| Batch ID | Impurity 11 (% w/w) | Specification Limit (% w/w) |
|---|---|---|
| VF-001 | 0.12 | ≤0.15 |
| VF-002 | 0.09 | ≤0.15 |
| VF-003 | 0.11 | ≤0.15 |
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